molecular formula C24H26ClN3O4 B2863573 1-[(3-Chloro-4-methoxyphenyl)acetyl]-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine CAS No. 1775482-42-2

1-[(3-Chloro-4-methoxyphenyl)acetyl]-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine

Cat. No. B2863573
CAS RN: 1775482-42-2
M. Wt: 455.94
InChI Key: MUVHXYZQYMBWGW-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a piperidine ring, an oxadiazole ring, and methoxyphenyl groups . It’s likely that this compound has been synthesized for research purposes, given its complexity and the presence of these functional groups.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperidine ring provides a basic nitrogen atom, the oxadiazole ring is a heterocycle containing nitrogen and oxygen, and the methoxyphenyl groups are aromatic rings with methoxy substituents .

Scientific Research Applications

Synthesis of Derivatives and Biological Activities

Synthesis and Reactivity

This compound serves as a precursor in the synthesis of derivatives with varied biological activities. For instance, studies on the synthesis of oxadiazole derivatives, which involve the reaction of similar piperidine scaffolds with different reagents, have led to compounds with significant biological activities, including antimicrobial and analgesic properties. The synthesis methodologies often employ reactions that introduce additional functional groups or change the compound's structure to target specific biological activities (Abdallah, Salaheldin, & Radwan, 2007).

Antimicrobial Activities

Derivatives synthesized from piperidine and oxadiazole frameworks have shown promising antimicrobial activities. For example, novel compounds with the oxadiazole moiety have been evaluated for their antimicrobial properties, demonstrating moderate to potent activities against various bacterial and fungal strains (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014). This suggests potential applications in developing new antimicrobial agents to combat resistant strains of bacteria and fungi.

Anticancer Agents

Research into piperidine and oxadiazole derivatives has also extended into anticancer applications. Compounds synthesized from these scaffolds have been screened for their anticancer properties, showing varying degrees of efficacy against cancer cell lines. The exploration of these derivatives as anticancer agents highlights the potential for developing novel therapies targeting specific types of cancer (Rehman et al., 2018).

Antioxidant Activity

Oxadiazole derivatives, particularly those incorporating piperidine and methoxyphenyl groups, have been studied for their antioxidant activities. These studies aim to evaluate the compounds' ability to scavenge free radicals, indicating their potential as therapeutic agents in diseases associated with oxidative stress (Mallesha, Harish, Mohana, & Rekha, 2014).

properties

IUPAC Name

2-(3-chloro-4-methoxyphenyl)-1-[4-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClN3O4/c1-30-19-6-4-18(5-7-19)24-26-22(32-27-24)14-16-9-11-28(12-10-16)23(29)15-17-3-8-21(31-2)20(25)13-17/h3-8,13,16H,9-12,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUVHXYZQYMBWGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CC3CCN(CC3)C(=O)CC4=CC(=C(C=C4)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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